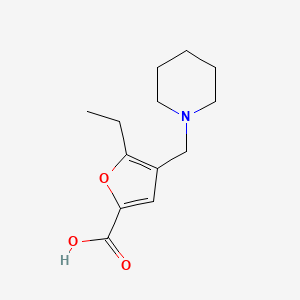

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid

Description

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS: 844882-32-2) is a furan-based carboxylic acid derivative featuring a piperidine moiety at the 4-position and an ethyl group at the 5-position of the furan ring. Its molecular formula is C₁₃H₁₉NO₃ (molecular weight: 237.3), and it is characterized by a purity of 97% . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in anticancer and antimicrobial research.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

5-ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C13H19NO3/c1-2-11-10(8-12(17-11)13(15)16)9-14-6-4-3-5-7-14/h8H,2-7,9H2,1H3,(H,15,16) |

InChI Key |

QXIHGKIFSYGCHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)CN2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid involves several steps, typically starting with the formation of the furan ring. The synthetic route may include:

Formation of the Furan Ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

Substitution Reactions: Introduction of the ethyl group and the piperidin-1-ylmethyl group through substitution reactions.

Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Major Products: The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Medicinal Chemistry

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid has shown promise in drug development due to its ability to interact with various biological targets.

Potential Therapeutic Applications

- Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes that are crucial in disease pathways, making it a candidate for drug development against conditions such as cancer and metabolic disorders .

- Receptor Binding : Studies indicate that it may bind to certain receptors in the body, modulating biological responses. This interaction is vital for understanding its therapeutic potential and mechanisms of action .

Case Study: Drug Development

A study conducted on the compound's effects on enzyme inhibition revealed significant results in reducing enzyme activity related to inflammatory pathways. This suggests its potential use as an anti-inflammatory agent .

Biological Research

In biological research, this compound serves as a valuable tool for studying molecular interactions.

Binding Affinity Studies

Research focusing on the binding affinity of this compound with various proteins has indicated that it may serve as a lead compound for developing new therapeutics targeting specific diseases.

Biochemical Assays

The compound is utilized in biochemical assays to explore its effects on cellular pathways, further elucidating its role in modulating biological functions .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science.

Polymer Development

The compound can act as a building block for synthesizing novel polymers and coatings. Its furan moiety allows for reactions that can lead to the formation of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

The compound’s key structural analogs differ primarily in the heterocyclic amine substituent at the 4-position of the furan ring. Key examples include:

5-Ethyl-4-(morpholinomethyl)furan-2-carboxylic acid (CAS: 844882-31-1)

- Molecular Formula: C₁₂H₁₇NO₄

- Molecular Weight : 239.27

- Key Difference: Replacement of piperidine with morpholine (an oxygen-containing heterocycle).

5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride (CAS: 1185299-46-0)

Structural and Physicochemical Properties

| Property | 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic Acid | 5-Ethyl-4-(morpholinomethyl)furan-2-carboxylic Acid | Pyrrolidine Analog (Hydrochloride) |

|---|---|---|---|

| Molecular Weight | 237.3 | 239.27 | 259.73 |

| logP (Estimated) | ~2.5 (higher lipophilicity) | ~2.0 (lower due to morpholine’s oxygen) | ~1.8 (salt reduces lipophilicity) |

| Purity | 97% | 97% | Not specified |

| Solubility | Moderate (neutral form) | Moderate | High (hydrochloride salt) |

Notes:

Key Research Findings

- Lipophilicity-Activity Relationship : Piperidine’s lipophilicity may enhance bioavailability but could also increase off-target effects compared to morpholine or pyrrolidine derivatives .

Biological Activity

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid, also known as its hydrochloride form, is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 273.75 g/mol. Its structure features a furan ring and a piperidine moiety, which are crucial for its biological interactions. The presence of these functional groups contributes to its reactivity and ability to engage with various biological systems .

Biological Activity Overview

This compound exhibits several notable biological activities:

- Proteomics Applications : The compound is primarily utilized in proteomics research due to its ability to interact with proteins and influence enzymatic activities .

- Antibacterial Properties : Similar compounds have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves altering bacterial cell membrane permeability .

- Enzyme Inhibition : Studies indicate that derivatives of piperidine, including this compound, may act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. These interactions are essential for developing new therapeutic agents targeting neurological disorders and gastrointestinal issues .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Binding : The compound's structure allows it to bind effectively to various proteins, potentially modulating their activity. This binding can affect signaling pathways and enzymatic functions within cells .

- Membrane Interaction : The lipophilic nature of the furan and piperidine rings enables the compound to penetrate cell membranes, leading to alterations in permeability and subsequent antibacterial effects .

- Inhibition of Enzymatic Activity : As an inhibitor of AChE, this compound could play a role in managing conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing neurotransmission .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H20ClNO3 | Hydrochloride form | Proteomics applications, potential enzyme inhibition |

| 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid | C12H17NO3- HCl | Methyl substitution | Altered binding profiles |

| 5-Ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | C12H17NO3 | Pyrrolidine substitution | Different biological interactions |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in various applications:

- Antibacterial Screening : A study evaluated several piperidine derivatives against bacterial strains, showing that compounds with structural similarities to this compound exhibited significant antibacterial activity with MIC values ranging from 75 µg/mL to >125 µg/mL against different strains .

- Enzyme Inhibition Studies : Research demonstrated that certain derivatives displayed strong inhibitory effects on urease, with IC50 values significantly lower than those of standard inhibitors, indicating potential for therapeutic use in treating related disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid, and what are their key challenges?

- Methodology : The synthesis typically involves functionalizing the furan-2-carboxylic acid backbone. A plausible route is:

- Step 1 : Introduce the ethyl group at the 5-position via alkylation using ethyl halides under basic conditions (e.g., NaH/DMF) .

- Step 2 : Install the piperidin-1-ylmethyl group at the 4-position via Mannich reaction or nucleophilic substitution (e.g., using piperidine and formaldehyde in acetic acid) .

- Key Challenges : Competing side reactions (e.g., over-alkylation) and steric hindrance from the piperidine group. Purification often requires column chromatography or recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., ethyl group at C5, piperidinylmethyl at C4) and monitor reaction progress.

- HPLC-MS : For purity assessment (>95% required for biological studies) and detection of residual solvents or byproducts .

- FT-IR : To verify carboxylic acid (-COOH) and piperidine N-H stretches .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Limited solubility in water due to the hydrophobic piperidine group; best dissolved in DMSO or ethanol (10–50 mM stock solutions recommended) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation occurs at >40°C or in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can conflicting data on reaction yields in published protocols be resolved?

- Case Example : A reported 60% yield via Mannich reaction vs. 35% in a separate study.

- Resolution Strategy :

- Step 1 : Verify stoichiometry (e.g., excess formaldehyde or piperidine may improve regioselectivity) .

- Step 2 : Optimize reaction temperature (70–90°C improves kinetics without side-product formation) .

- Step 3 : Use in situ monitoring (e.g., TLC or inline IR) to identify quenching points .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Approaches :

- DFT Calculations : To model electrophilic substitution at the furan ring and assess steric/electronic effects of the piperidine group .

- Molecular Docking : Screen against targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina, leveraging the compound’s structural similarity to known bioactive furans .

Q. How can contradictory biological activity results (e.g., antimicrobial assays) be analyzed?

- Hypothesis Testing :

- Variable 1 : Purity of batches (impurities like unreacted piperidine may skew results). Validate via HPLC .

- Variable 2 : Assay conditions (e.g., pH affects protonation of the carboxylic acid group, altering membrane permeability) .

- Solution : Re-test with rigorously purified compound under standardized buffer conditions (e.g., PBS pH 7.4) .

Q. What strategies improve enantiomeric purity when synthesizing chiral derivatives?

- Key Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.